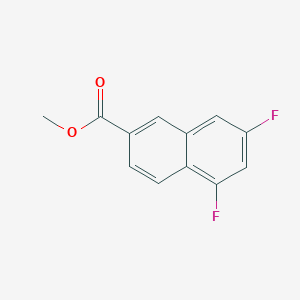
2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester is an organic compound with the molecular formula C12H8F2O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two fluorine atoms at the 5 and 7 positions and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid, 5,7-difluoro-. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly can be explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for ester reduction.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products Formed
Substitution: Products with different functional groups replacing the fluorine atoms.
Reduction: Formation of 2-Naphthalenemethanol, 5,7-difluoro-.
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 5,7-difluoro-.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of the compound. The ester group can participate in various transformations, making it a versatile intermediate. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Naphthalenecarboxylic acid, 5,7-dichloro-, methyl ester
- 2-Naphthalenecarboxylic acid, 5,7-dibromo-, methyl ester
- 2-Naphthalenecarboxylic acid, 5,7-dimethyl-, methyl ester
Uniqueness
The presence of fluorine atoms in 2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester imparts unique properties such as increased lipophilicity, metabolic stability, and altered electronic effects compared to its chloro, bromo, and methyl analogs
Propriétés
Formule moléculaire |
C12H8F2O2 |
|---|---|
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
methyl 5,7-difluoronaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H8F2O2/c1-16-12(15)7-2-3-10-8(4-7)5-9(13)6-11(10)14/h2-6H,1H3 |
Clé InChI |
NMLYHPGIKLOQPW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=CC(=CC(=C2C=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(6S,7S,8aS)-7-acetamido-2,2-dimethyl-6-prop-1-en-2-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13125294.png)
![5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13125296.png)








